molecular formula C23H29N3O2 B2557064 2-{[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2309569-23-9

2-{[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2557064
CAS No.: 2309569-23-9
M. Wt: 379.504
InChI Key: FOHUDQKOESGEJB-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that belongs to the class of cinnoline derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethylbenzoyl group and a hexahydrocinnolinone moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting 3,4-dimethylbenzoyl chloride with piperidine under basic conditions.

    Alkylation Reaction: The piperidine intermediate is then subjected to an alkylation reaction with a suitable alkylating agent to introduce the hexahydrocinnolinone moiety.

    Cyclization: The final step involves cyclization to form the hexahydrocinnolinone ring, which is achieved through intramolecular condensation under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydrocinnolinone moiety, resulting in the formation of alcohol derivatives.

    Substitution: The aromatic ring in the 3,4-dimethylbenzoyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be useful in treating various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one shares structural similarities with other cinnoline derivatives, such as 2-{[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-4-one and 2-{[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-5-one.
  • Piperidine derivatives: Compounds like 1-(3,4-dimethylbenzoyl)piperidine and 1-(3,4-dimethylbenzoyl)piperidin-4-yl)methylamine.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-16-7-8-20(13-17(16)2)23(28)25-11-9-18(10-12-25)15-26-22(27)14-19-5-3-4-6-21(19)24-26/h7-8,13-14,18H,3-6,9-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHUDQKOESGEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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